Tetranitrophenolsulfonphthalein
Overview
Description
Tetranitrophenolsulfonphthalein is a complex organic compound with the molecular formula C19H10N4O13S. It is known for its unique chemical structure, which includes nitro, sulfonyl, and phthalein groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetranitrophenolsulfonphthalein typically involves multiple steps, starting with the nitration of phenol derivativesThe reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration and sulfonation processes .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tetranitrophenolsulfonphthalein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro and sulfonyl groups can participate in substitution reactions, where other functional groups replace them
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require nucleophiles and specific catalysts to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield tetraaminophenolsulfonphthalein, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
Tetranitrophenolsulfonphthalein has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in certain biological experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of specialized materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of tetranitrophenolsulfonphthalein involves its interaction with specific molecular targets and pathways. The compound’s nitro and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tetranitrophenolsulfonphthalein include:
- Trinitrophenolsulfonphthalein
- Dinitrophenolsulfonphthalein
- Nitrophenolsulfonphthalein
Uniqueness
This compound is unique due to the presence of four nitro groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds that may have fewer nitro groups or different functional groups .
Properties
IUPAC Name |
4-[3-(4-hydroxy-3,5-dinitrophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N4O13S/c24-17-12(20(26)27)5-9(6-13(17)21(28)29)19(11-3-1-2-4-16(11)37(34,35)36-19)10-7-14(22(30)31)18(25)15(8-10)23(32)33/h1-8,24-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYIJZCRINGEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)[N+](=O)[O-])O)[N+](=O)[O-])C4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N4O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866633 | |
Record name | 3,3-Bis(4-hydroxy-3,5-dinitrophenyl)-2,1lambda~6~-benzoxathiole-1,1(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57564-54-2 | |
Record name | Phenol, 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dinitro-, S,S-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057564542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetranitrophenolsulfonphthalein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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